molecular formula C26H29ClN4O B602831 Lanabecestat HCl CAS No. 1383986-31-9

Lanabecestat HCl

Cat. No.: B602831
CAS No.: 1383986-31-9
M. Wt: 448.995
InChI Key: DMIXDSROGYHPOP-YIPUKPSESA-N
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Description

Lanabecestat HCl (AZD3293) is a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor developed for Alzheimer’s disease (AD). It reduces amyloid-beta (Aβ) production by inhibiting BACE1, a key enzyme in the amyloidogenic pathway . Phase 3 trials (AMARANTH and DAYBREAK-ALZ) evaluated its efficacy in early AD, but development was halted due to futility in improving cognitive outcomes . Pharmacokinetic (PK) studies confirmed bioequivalence between oral solution and tablet formulations, with minimal gastric pH impact on systemic exposure . Adverse events were predominantly mild, including gastrointestinal symptoms .

Properties

CAS No.

1383986-31-9

Molecular Formula

C26H29ClN4O

Molecular Weight

448.995

IUPAC Name

(1r,4r)-4-methoxy-5''-methyl-6'-(5-(prop-1-yn-1-yl)pyridin-3-yl)-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine hydrochloride

InChI

InChI=1S/C26H28N4O.ClH/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26;/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30);1H/t22-,25-,26?;

InChI Key

DMIXDSROGYHPOP-YIPUKPSESA-N

SMILES

NC(C(C)=N1)=NC21C3=C(C=CC(C4=CC(C#CC)=CN=C4)=C3)C[C@]52CC[C@H](OC)CC5.[H]Cl

Synonyms

AZD-3293 HCl;  AZD 3293;  AZD3293;  LY 3314814;  LY-3314814;  LY3314814;  Lanabecestat HCl;  Lanabecestat hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism and Target Profile

Lanabecestat belongs to the BACE1 inhibitor class, which also includes verubecestat and atabecestat . These compounds share a common mechanism: blocking Aβ peptide generation by inhibiting BACE1. However, clinical outcomes across this class have been uniformly disappointing, suggesting a class-wide issue rather than compound-specific limitations .

Efficacy and Clinical Trial Outcomes

Parameter Lanabecestat HCl Verubecestat Atabecestat
Target BACE1 BACE1 BACE1
Aβ Reduction Yes (plaque burden) Yes (CSF Aβ levels) Yes (plasma Aβ)
Tau Impact No significant change No data No data
Cognitive Outcomes Worsening Worsening Mixed results
Clinical Phase Phase 3 (terminated) Phase 3 (terminated) Phase 2/3 (terminated)
Key Adverse Events Mild GI issues Depression, anxiety Liver toxicity
  • Lanabecestat vs. Verubecestat : Both compounds reduced Aβ but failed to improve cognition in Phase 3 trials. Verubecestat was associated with psychiatric adverse events (e.g., depression, anxiety), while Lanabecestat had a milder safety profile .
  • Lanabecestat vs.

Pharmacokinetic and Formulation Advantages

Lanabecestat’s tablet formulations demonstrated bioequivalence to oral solutions, with plasma concentrations of the parent drug and metabolite (AZ13569724) remaining consistent across formulations . Gastric pH variations (up to pH 7.4) had negligible effects on PK, enhancing its clinical versatility . In contrast, other BACE inhibitors like verubecestat required more complex dosing regimens due to variable bioavailability.

Neuroimaging and Biomarker Correlations

Lanabecestat uniquely underwent neuroimaging assessments (AMARANTH and DAYBREAK-ALZ trials), revealing Aβ plaque reduction but paradoxical brain volume loss in treated groups .

Critical Analysis of BACE Inhibitor Class Limitations

Despite structural and mechanistic differences, all BACE inhibitors face similar challenges:

Cognitive Worsening : Likely due to on-target effects, as BACE1 inhibition may disrupt synaptic function .

Safety Concerns : Brain atrophy (Lanabecestat) and psychiatric effects (verubecestat) underscore the risks of prolonged BACE1 inhibition .

Q & A

Q. What is the molecular mechanism of action of Lanabecestat HCl in Alzheimer’s disease (AD) research, and how is it experimentally validated?

this compound is a β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) inhibitor that reduces amyloid-beta (Aβ) peptide production, a key pathological hallmark of AD. Methodological validation involves:

  • In vitro assays : Measuring BACE1 enzymatic activity inhibition using fluorogenic substrates (e.g., fluorescence resonance energy transfer (FRET)-based assays) .
  • In vivo models : Testing Aβ reduction in transgenic mouse models (e.g., APP/PS1 mice) via cerebrospinal fluid (CSF) analysis or amyloid PET imaging .
  • Clinical correlation : Linking preclinical Aβ reduction to cognitive outcomes in human trials, though this translation has shown limitations in phase 2/3 trials .

Q. What experimental models are most appropriate for studying this compound’s efficacy and toxicity?

  • Primary models :
  • Cell lines : HEK293 cells overexpressing APP for Aβ secretion studies.
  • Animal models : Transgenic mice (e.g., 5xFAD) for Aβ plaque quantification and behavioral assessments (e.g., Morris water maze).
    • Secondary validation :
  • Pharmacokinetic (PK)/pharmacodynamic (PD) studies in non-human primates to assess blood-brain barrier penetration and dose-response relationships.
  • Toxicity screening : Liver enzyme assays (ALT/AST) and histopathological analysis in rodents to evaluate hepatotoxicity, a known risk of BACE inhibitors .

Q. What are the key biomarkers used to assess this compound’s therapeutic efficacy in clinical trials?

  • Primary biomarkers :
  • CSF Aβ40/Aβ42 levels (measured via ELISA or mass spectrometry).
  • Amyloid PET imaging (e.g., using Pittsburgh compound B (PiB)) to quantify plaque burden.
    • Secondary endpoints :
  • Cognitive assessments (e.g., ADAS-Cog, CDR-SB) to evaluate functional decline.
  • Safety biomarkers: Liver function tests (LFTs) and MRI for monitoring cerebral edema .

Advanced Research Questions

Q. How do contradictions between preclinical and clinical data for this compound inform future trial design?

Despite robust Aβ reduction in animal models, the AMARANTH (phase 2/3) and DAYBREAK-ALZ (phase 3) trials showed no cognitive benefit. Methodological considerations include:

  • Patient stratification : Incorporating biomarker-defined subgroups (e.g., Aβ-positive individuals only) to reduce heterogeneity .
  • Trial duration : Extending follow-up periods to detect delayed effects, as Aβ reduction may require years to impact cognition.
  • Outcome measures : Combining fluid biomarkers with novel digital cognitive tools to enhance sensitivity .

Q. What statistical approaches address high variability in cognitive endpoints in this compound trials?

  • Mixed-effects models : To account for longitudinal data and missing observations.
  • Bayesian adaptive designs : Allowing sample size adjustments based on interim biomarker data.
  • Composite endpoints : Integrating biomarkers (e.g., CSF Aβ42) with clinical scores to increase statistical power .

Q. How can researchers reconcile species-specific differences in BACE inhibitor efficacy between rodents and humans?

  • Cross-species PK/PD modeling : Comparing drug exposure and Aβ reduction thresholds in mice versus humans.
  • Human induced pluripotent stem cell (iPSC)-derived neurons : Testing this compound’s effects on Aβ secretion in patient-specific cells to bridge translational gaps .

Q. What methodological improvements are critical for optimizing dose selection in future BACE inhibitor trials?

  • Phase 1 bridging studies : Using CSF Aβ levels as a PD marker to establish minimal effective doses.
  • Model-informed drug development (MIDD) : Leveraging PK simulations to predict brain penetration and avoid supra-therapeutic dosing, which may increase toxicity risks .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting biomarker data (e.g., CSF Aβ reduction without cognitive benefit) in this compound studies?

  • Causal inference frameworks : Applying mediation analysis to determine if Aβ reduction directly influences cognition or requires downstream targets.
  • Systems biology approaches : Integrating multi-omics data (proteomics, transcriptomics) to identify compensatory pathways (e.g., increased tau phosphorylation) .

Q. What criteria should guide the inclusion/exclusion of outlier data in this compound pharmacokinetic studies?

  • Predefined thresholds : Excluding subjects with drug concentrations >3 standard deviations from the mean.
  • Sensitivity analysis : Re-running statistical models with and without outliers to assess robustness .

Ethical and Translational Challenges

Q. What ethical considerations arise when designing placebo-controlled trials for this compound in early AD populations?

  • Risk-benefit analysis : Justifying placebo use in trials with no existing disease-modifying therapies.
  • Informed consent : Ensuring participants understand the uncertainty of clinical benefit and potential toxicity .

Q. How can cross-disciplinary collaboration enhance this compound research?

  • Integrating computational chemistry and clinical neurology : Using molecular dynamics simulations to optimize BACE1 binding affinity while collaborating with clinicians to refine trial endpoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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